5-(Cyclohex-1-en-1-yl)-2H-1,3-benzodioxole
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Overview
Description
5-(Cyclohex-1-en-1-yl)-2H-1,3-benzodioxole is an organic compound that features a benzodioxole ring fused with a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohex-1-en-1-yl)-2H-1,3-benzodioxole can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with 1,3-benzodioxole under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohex-1-en-1-yl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
5-(Cyclohex-1-en-1-yl)-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications due to its unique structural properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 5-(Cyclohex-1-en-1-yl)-2H-1,3-benzodioxole exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclohex-1-en-1-yl)pyrrolidine
- Cyclohex-1-en-1-ylboronic acid
- 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one
Uniqueness
5-(Cyclohex-1-en-1-yl)-2H-1,3-benzodioxole is unique due to its benzodioxole ring fused with a cyclohexene ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
90867-76-8 |
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Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-(cyclohexen-1-yl)-1,3-benzodioxole |
InChI |
InChI=1S/C13H14O2/c1-2-4-10(5-3-1)11-6-7-12-13(8-11)15-9-14-12/h4,6-8H,1-3,5,9H2 |
InChI Key |
WFMKXQUMEOFRPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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